3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethoxyphenylmethyl group attached to a dihydropyridine ring
Scientific Research Applications
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act on ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine with similar applications in cardiovascular medicine.
Felodipine: Used for its vasodilatory effects in the management of hypertension.
Uniqueness
3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its combination of a chlorophenyl group and a dimethoxyphenylmethyl group may result in unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO6/c1-29-20-9-8-15(10-21(20)30-2)12-26-13-18(23(27)31-3)22(19(14-26)24(28)32-4)16-6-5-7-17(25)11-16/h5-11,13-14,22H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJZKAIXKYAMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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